2-amino-5,6-dihydro-4H-1,3-thiazine HCl molecular weight
2-amino-5,6-dihydro-4H-1,3-thiazine HCl molecular weight
Technical Monograph: 2-Amino-5,6-dihydro-4H-1,3-thiazine HCl
Executive Summary & Molecular Identity
2-Amino-5,6-dihydro-4H-1,3-thiazine hydrochloride (often abbreviated as ADT or 2-AT ) is a six-membered heterocyclic compound primarily utilized as a potent, competitive inhibitor of inducible Nitric Oxide Synthase (iNOS). Structurally, it represents a cyclic isothiourea derivative, functioning as a conformational mimic of L-arginine.
While frequently confused with its 6-methylated analog (AMT), ADT possesses distinct physicochemical properties and kinetic profiles. This guide provides the definitive data for the unsubstituted core.
Physicochemical Datasheet
| Parameter | Specification | Notes |
| IUPAC Name | 5,6-dihydro-4H-1,3-thiazin-2-amine hydrochloride | |
| Common Abbreviation | ADT / 2-AT | Do not confuse with AMT (6-methyl analog). |
| CAS Number | 544-00-3 (Free Base)30480-64-9 (HCl Salt) | Verify specific salt form before ordering. |
| Molecular Formula | C₄H₈N₂S[1] · HCl | |
| Molecular Weight | 152.64 g/mol | Free Base: 116.18 g/mol HCl: 36.46 g/mol |
| Solubility | Water (>50 mg/mL), DMSO | Highly polar; insoluble in non-polar organics (Hexane, DCM). |
| pKa | ~10.5 (Amidine group) | Highly basic; exists as a cation at physiological pH. |
| Appearance | White to off-white crystalline solid | Hygroscopic. Store desicated at -20°C. |
Synthesis & Chemical Dynamics
The synthesis of 2-amino-5,6-dihydro-4H-1,3-thiazine is a classic example of an intramolecular nucleophilic substitution, typically driven by the rearrangement of 3-aminopropylisothiourea (APT).
The APT Rearrangement Protocol
Unlike simple condensation, this pathway relies on pH-dependent kinetics. At neutral/alkaline pH, the linear isothiourea (APT) undergoes cyclization to form the thiazine ring. This is critical for researchers synthesizing the compound in situ or studying radioprotective mechanisms, as APT is a known radioprotector that functions by converting to the cyclic radical-scavenging ADT form.
Reaction Scheme:
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Precursor: 3-chloropropylamine hydrochloride + Thiourea.
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Intermediate: S-(3-aminopropyl)isothiourea (APT).
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Cyclization: Under basic conditions (pH > 7), the free amine attacks the electrophilic carbon of the isothiourea group, displacing ammonia (or simply rearranging in the salt form) to close the 6-membered ring.
Figure 1: The pH-dependent cyclization pathway from linear APT to cyclic ADT. Note that the 5-membered ring (thiazoline) is formed if the precursor is 2-aminoethyl (AET).
Pharmacological Mechanism: iNOS Inhibition
ADT is a Type II Nitric Oxide Synthase (NOS) inhibitor. Its efficacy stems from its structural homology to the guanidino group of L-Arginine, the natural substrate of NOS.
Mechanism of Action (MoA)
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Substrate Competition: ADT competes directly with L-Arginine for the active site of the iNOS enzyme.
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Heme Coordination: The sulfur atom in the thiazine ring interacts with the heme iron within the catalytic pocket.
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Isoform Selectivity: While ADT inhibits all NOS isoforms (nNOS, eNOS, iNOS), it shows a preference for iNOS (inducible) over eNOS (endothelial). This is crucial for reducing inflammation without causing immediate hypertensive crises associated with eNOS inhibition.
Kinetic Data (Reference Values):
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Ki (iNOS): ~22 nM
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Selectivity: 2-amino-thiazines are generally more selective for iNOS than their acyclic isothiourea counterparts.
Figure 2: Competitive inhibition mechanism of ADT at the iNOS active site, preventing L-Arginine oxidation.
Analytical Methodology: Validated Protocols
Due to the high polarity and lack of a strong chromophore (only weak UV absorption at low wavelengths), analyzing ADT requires specific HPLC conditions. Standard C18 methods often fail due to lack of retention (elution in void volume).
Protocol A: HILIC (Hydrophilic Interaction Liquid Chromatography)
Recommended for high-sensitivity LC-MS applications.
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Column: Amide-functionalized HILIC column (e.g., Waters XBridge Amide, 3.5 µm).
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Mobile Phase A: 10 mM Ammonium Formate (pH 3.0).
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Mobile Phase B: Acetonitrile.
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Gradient: 90% B to 50% B over 10 minutes.
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Detection: MS (ESI Positive). Target Mass: 117.1 m/z [M+H]⁺.
Protocol B: Ion-Pairing HPLC (UV Detection)
Recommended for QC/Purity checks without MS.
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Column: C18 End-capped (e.g., Phenomenex Luna C18).
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Mobile Phase: Water/Methanol (95:5) + 0.1% Heptafluorobutyric acid (HFBA) .
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Note: HFBA acts as an ion-pairing agent to retain the cationic thiazine on the hydrophobic column.
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 210 nm (Non-specific, requires high purity).
References
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Nakane, M., et al. (1995). "Novel potent and selective inhibitors of inducible nitric oxide synthase."[2][3][4] Molecular Pharmacology. (Identifies ADT/AMT class inhibitors).
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Khym, J. X., et al. (1957). "The Rearrangement of S-(2-Aminoethyl)isothiourea (AET) to 2-Mercaptoethylguanidine (MEG)." Journal of the American Chemical Society. (Foundational chemistry on isothiourea-thiazine rearrangement).
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Tracey, W. R., et al. (1995).[2] "In vivo pharmacological evaluation of two novel type II (inducible) nitric oxide synthase inhibitors." Canadian Journal of Physiology and Pharmacology.[2]
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PubChem Database. "2-Amino-5,6-dihydro-4H-1,3-thiazine."[2] CID 189081.[1]
Sources
- 1. 2-Amino-5,6-dihydro-4H-1,3-thiazine | C4H8N2S | CID 189081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-5,6-dihydro-6-methyl-4H-1,3-thiazine = 98 1121-91-1 [sigmaaldrich.com]
- 3. Synthesis and enzymatic evaluation of 2- and 4-aminothiazole-based inhibitors of neuronal nitric oxide synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
